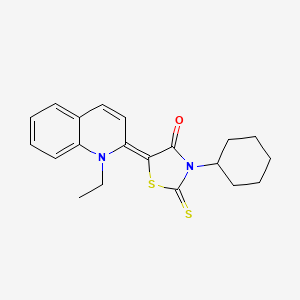![molecular formula C17H18N2O5 B15033686 ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B15033686.png)
ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a furan ring and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the benzoate ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction conditions often require anhydrous solvents and controlled temperatures to prevent side reactions.
Substitution: Nucleophiles or electrophiles are used depending on the type of substitution reaction. The conditions may vary, including the use of catalysts, solvents, and specific temperature settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.
Aplicaciones Científicas De Investigación
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-({(E)-[4-((E)-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound shares structural similarities with ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE, including the presence of an ethoxycarbonyl group and a benzoate ester.
Thiazole Derivatives:
Uniqueness
The uniqueness of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE lies in its specific structural features, which allow for a wide range of chemical reactions and interactions with biological targets. Its combination of a furan ring and a benzoate ester makes it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C17H18N2O5 |
|---|---|
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
ethyl 4-[5-[(E)-(ethoxycarbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C17H18N2O5/c1-3-22-16(20)13-7-5-12(6-8-13)15-10-9-14(24-15)11-18-19-17(21)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,21)/b18-11+ |
Clave InChI |
YOYAUVGXFOTSCM-WOJGMQOQSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)OCC |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B15033605.png)
![2-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15033613.png)
![3-[(4-ethoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B15033618.png)
![2-hydrazino-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15033619.png)
![6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B15033624.png)
![2-[(5Z)-5-[1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B15033632.png)
![2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B15033637.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B15033642.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15033649.png)
![4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide](/img/structure/B15033656.png)



![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033680.png)
